4-(4-Pentylphenyl)benzoic acid 4-(4-Pentylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 59662-47-4
VCID: VC3723095
InChI: InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20)
SMILES: CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

4-(4-Pentylphenyl)benzoic acid

CAS No.: 59662-47-4

Cat. No.: VC3723095

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Pentylphenyl)benzoic acid - 59662-47-4

Specification

CAS No. 59662-47-4
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 4-(4-pentylphenyl)benzoic acid
Standard InChI InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20)
Standard InChI Key VRGQQLFRUKMDSW-UHFFFAOYSA-N
SMILES CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-(4-Pentylphenyl)benzoic acid features a rigid biphenyl core with a linear pentyl chain (C5H11) extending from the para position of one phenyl ring, while the other phenyl ring bears a carboxylic acid group (-COOH) at its para position. This structural arrangement creates an extended conjugated system with specific electronic and physical properties that distinguish it from other biphenyl derivatives.

Physicochemical Properties

The physical and chemical properties of 4-(4-Pentylphenyl)benzoic acid can be inferred from its structural features and compared with similar biphenyl-based carboxylic acids. The compound is expected to exhibit limited water solubility due to its hydrophobic pentyl chain, while demonstrating better solubility in organic solvents.

Table 1. Estimated Physicochemical Properties of 4-(4-Pentylphenyl)benzoic acid

PropertyValueBasis of Estimation
Molecular FormulaC18H20O2Based on structural components
Molecular Weight268.35 g/molCalculated from atomic weights
Physical StateCrystalline solidBased on similar biphenyl carboxylic acids
Melting PointApproximately 180-220°CEstimated from similar compounds
Log P~4.2-4.8Based on hydrophobic nature of pentyl chain
pKa~4.2-4.5Typical for aromatic carboxylic acids
SolubilitySparingly soluble in water; soluble in DMSO, DMF, THF, and basic aqueous solutionsBased on structural features

Spectroscopic Characteristics

Spectroscopic analysis serves as a crucial identification method for 4-(4-Pentylphenyl)benzoic acid. Infrared spectroscopy would typically reveal a strong carbonyl stretching band at approximately 1680-1700 cm^-1, characteristic of aromatic carboxylic acids. In proton NMR, the compound would exhibit distinct aromatic signals for the biphenyl system, alongside signals for the pentyl chain protons.

Synthesis Methodologies

Suzuki-Miyaura Coupling Approach

One of the most feasible routes involves Suzuki-Miyaura cross-coupling between 4-pentylphenylboronic acid and 4-bromobenzoic acid or its ester derivative.

Figure 1. Synthetic Route via Suzuki Coupling

The reaction typically proceeds under the following conditions:

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (K2CO3, Na2CO3, or Cs2CO3)

  • Mixed solvent system (THF/H2O or toluene/ethanol/water)

  • Temperature: 80-100°C

  • Duration: 12-24 hours

If the ester derivative is used, an additional hydrolysis step would be necessary to obtain the carboxylic acid.

Oxidation of 4-(4-Pentylphenyl)toluene

Another potential route involves the oxidation of 4-(4-pentylphenyl)toluene using strong oxidizing agents:

  • 4-(4-Pentylphenyl)toluene as starting material

  • Oxidizing agent (KMnO4, Na2Cr2O7, or O2 with metal catalyst)

  • Appropriate solvent system (water/pyridine or acetic acid)

  • Elevated temperature (80-100°C)

  • Duration: Several hours to days, depending on conditions

Carbonylation Approaches

Palladium-catalyzed carbonylation of 4-pentylbiphenyl derivatives represents another viable synthetic strategy:

  • 4-Bromo-4'-pentylbiphenyl as substrate

  • Palladium catalyst (Pd(OAc)2 with appropriate ligand)

  • Carbon monoxide atmosphere

  • Base (NEt3 or K2CO3)

  • Polar solvent (DMF or DMSO)

  • Moderate temperature (60-100°C)

  • Duration: 6-24 hours

Applications in Materials Science

Liquid Crystal Applications

The biphenyl structure combined with the pentyl chain makes 4-(4-Pentylphenyl)benzoic acid a potential candidate for liquid crystal applications. The rigid core provides molecular anisotropy while the flexible pentyl chain enhances mesophase formation capabilities.

Self-Assembly Behavior

The carboxylic acid functionality enables hydrogen bonding, which can drive self-assembly processes. This makes the compound potentially useful in supramolecular chemistry applications, including:

  • Formation of organized monolayers

  • Creation of hydrogen-bonded networks

  • Development of supramolecular polymers

  • Design of advanced organic materials with specific properties

Table 2. Potential Self-Assembly Applications

Application AreaRelevant PropertyPotential Function
Langmuir-Blodgett FilmsAmphiphilic characterSurface modification, sensor development
Organic Electronicsπ-Conjugated systemCharge transport in organic semiconductors
Supramolecular GelsHydrogen bonding capabilityStimulus-responsive materials
Crystal EngineeringDirected assemblyControlled porous materials

Coordination Chemistry

The carboxylic acid group can coordinate with various metal ions, potentially leading to applications in:

  • Metal-organic frameworks (MOFs)

  • Coordination polymers

  • Catalytic systems

  • Sensing platforms

Biological Properties and Research

Structure-Activity Relationships

The biphenyl core with the pentyl chain creates a specific spatial arrangement that may influence biological interactions:

  • The hydrophobic pentyl chain can enhance membrane permeability

  • The carboxylic acid group provides a site for hydrogen bonding with biological targets

  • The rigid biphenyl system can participate in π-π stacking interactions with aromatic amino acid residues in proteins

Toxicological Considerations

As with many organic compounds, toxicological properties should be carefully evaluated before any biological application:

Table 3. Anticipated Toxicological Properties

Toxicological AspectAnticipated PropertyConsiderations
Acute ToxicityModerate to lowBased on similar carboxylic acids
Skin/Eye IrritationPotentially irritatingDue to acidic nature
Environmental PersistenceModerateHydrophobic nature may contribute to bioaccumulation
BiodegradationSlow to moderateAromatic rings resist rapid biodegradation

Analytical Methods for Identification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents an effective method for the analysis of 4-(4-Pentylphenyl)benzoic acid:

  • Reverse-phase HPLC with C18 column

  • Mobile phase: Acetonitrile/water with 0.1% formic acid

  • Detection: UV absorbance at 254-280 nm

  • Retention time would be influenced by the hydrophobic pentyl chain

Spectroscopic Methods

Multiple spectroscopic techniques can be employed for structural confirmation:

NMR Spectroscopy

The 1H NMR spectrum would feature several characteristic signals:

  • Aromatic protons of the biphenyl system (δ 7.0-8.1 ppm)

  • Carboxylic acid proton (δ 10-13 ppm, broad)

  • Methylene protons adjacent to the phenyl ring (δ 2.5-2.7 ppm)

  • Remaining methylene and methyl protons of the pentyl chain (δ 0.8-1.8 ppm)

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak at m/z 268 (M+)

  • Fragmentation pattern including loss of the pentyl chain

  • Carboxylic acid fragmentation with loss of OH or COOH groups

Thermal Analysis

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable information about the thermal properties and stability of the compound:

  • Melting behavior (expected in the 180-220°C range)

  • Decomposition profile

  • Phase transitions if applicable

Comparative Analysis with Related Compounds

Structure-Property Relationships

Table 4. Comparison with Related Biphenyl Derivatives

CompoundKey Structural DifferenceEffect on Properties
4-(4-Pentylphenyl)benzoic acidBase compoundReference
4-(4-Methoxyphenyl)benzoic acidMethoxy vs. pentylLower hydrophobicity, different packing
4-(4-Pentoxyphenyl)benzoic acidPentoxy vs. pentylIncreased polarity due to oxygen
4-(4-Fluorophenyl)benzoic acidFluoro vs. pentylSmaller, more electronegative substituent
4'-(Pentyl)biphenyl-4-carboxylic acidIdentical (alternate name)Same compound

Impact of Chain Length

The pentyl chain length in 4-(4-Pentylphenyl)benzoic acid represents a specific balance between flexibility and rigidity. Comparison with homologues containing shorter or longer alkyl chains reveals:

  • Shorter chains (C1-C3) typically result in higher melting points and decreased solubility in non-polar solvents

  • Longer chains (C6-C12) generally enhance solubility in non-polar media and may affect crystallization behavior

  • The pentyl chain provides moderate hydrophobicity while maintaining a manageable molecular size

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient synthetic routes for 4-(4-Pentylphenyl)benzoic acid, including:

  • Green chemistry approaches using environmentally friendly catalysts

  • Continuous flow methods for industrial-scale production

  • Biocatalytic routes utilizing enzymes for selective transformations

Materials Development

The compound shows promise for various materials applications that warrant further investigation:

  • Development of novel liquid crystalline materials

  • Creation of functional organic semiconductors

  • Design of stimuli-responsive materials based on hydrogen-bonding networks

  • Incorporation into polymer systems as a functional additive

Biological Evaluation

Comprehensive biological screening of 4-(4-Pentylphenyl)benzoic acid and its derivatives could reveal:

  • Potential therapeutic applications

  • Structure-activity relationships for specific biological targets

  • Mechanistic insights into observed biological activities

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